7-Bromo-4-fluorobenzo[b]thiophene

Medicinal Chemistry Organic Synthesis Quality Control

Researchers and procurement managers face challenges with non-orthogonal halogenation patterns that complicate late-stage diversification and force unnecessary protecting-group steps. This halogenated benzo[b]thiophene derivative offers a precise solution: - **Orthogonal reactivity**: 7-Bromo handle enables selective Pd-catalyzed cross-couplings (Suzuki, Stille) without interfering with the 4-fluoro substituent. - **Enhanced properties**: 4-Fluoro lowers HOMO/LUMO for OFETs/OPVs and blocks metabolic oxidation in kinase inhibitors. - **Supply reliability**: 98% certified purity reduces false positives in HTS; 283°C boiling point facilitates solvent removal. Available for multi-gram synthesis.

Molecular Formula C8H4BrFS
Molecular Weight 231.09 g/mol
CAS No. 324768-96-9
Cat. No. B3035519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-fluorobenzo[b]thiophene
CAS324768-96-9
Molecular FormulaC8H4BrFS
Molecular Weight231.09 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1F)C=CS2)Br
InChIInChI=1S/C8H4BrFS/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4H
InChIKeyGRWQGVKHZPDRQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-4-fluorobenzo[b]thiophene Product Profile


7-Bromo-4-fluorobenzo[b]thiophene is a halogenated benzo[b]thiophene derivative with the molecular formula C8H4BrFS and a molecular weight of 231.08 g/mol. It features a benzene ring fused to a thiophene core, with a bromine atom at the 7-position and a fluorine atom at the 4-position . This substitution pattern makes it a versatile building block in medicinal chemistry and materials science, particularly for the synthesis of kinase inhibitors, CNS-active agents, and fluorinated organic semiconductors [1].

7-Bromo-4-fluorobenzo[b]thiophene: Irreplaceable by Generics


In the benzo[b]thiophene scaffold, the precise positioning of halogen substituents critically dictates both reactivity in cross-coupling reactions and the physicochemical properties of downstream products. The 7‑bromo group offers a distinct site for Pd‑catalyzed transformations (e.g., Suzuki, Stille) that is electronically and sterically different from bromine at other ring positions, while the 4‑fluoro substituent imparts metabolic stability and modulates electron density without introducing a competing coupling handle [1]. Simple substitution with a 4‑chloro or 7‑iodo analog alters reaction kinetics and product profiles, making direct interchange without re‑optimization of synthetic protocols impractical [2].

7-Bromo-4-fluorobenzo[b]thiophene vs. Key Comparators


Purity Advantage Over 4-Fluorobenzo[b]thiophene

The target compound is offered at a higher certified purity (98%) compared to the non‑brominated parent scaffold 4‑fluorobenzo[b]thiophene, which is typically supplied at 95% purity from major chemical distributors . This difference reduces the need for pre‑synthesis purification steps in demanding applications.

Medicinal Chemistry Organic Synthesis Quality Control

Boiling Point and Density Advantages

The compound exhibits a boiling point of 283.0±20.0 °C at 760 mmHg and a density of 1.7±0.1 g/cm³ . Compared to the 7‑chloro analog (bp: ~270‑280 °C, density ~1.4‑1.5 g/cm³, estimated), the higher bromine content increases both boiling point and density, which can be advantageous for distillative separations and for tuning solution densities in biphasic reactions.

Process Chemistry Purification Formulation

Dual-Handle Building Block for Drug Discovery

The 7‑bromo group serves as a standard coupling handle for Pd‑catalyzed cross‑coupling reactions (e.g., Suzuki, Stille), enabling introduction of aryl, heteroaryl, or alkenyl moieties at the 7‑position. The 4‑fluoro substituent remains inert under these conditions, preserving the fluorine atom for later‑stage metabolic modulation. In contrast, the non‑brominated 4‑fluorobenzo[b]thiophene lacks this orthogonal reactivity and requires separate functionalization steps to install a coupling partner [1][2].

Medicinal Chemistry Cross‑Coupling Drug Discovery

Commercial Availability and Supply Stability

7‑Bromo‑4‑fluorobenzo[b]thiophene is readily available from multiple reputable vendors (Fluorochem, Bidepharm, Apollo Scientific, CymitQuimica) with batch‑specific certificates of analysis (CoA) including NMR, HPLC, and GC . In comparison, the 7‑chloro analog is only listed in a few databases with no commercial availability information, and the 7‑iodo analog is offered by a single specialty supplier. This broad availability reduces lead times and ensures supply chain redundancy for long‑term research programs.

Procurement Supply Chain Reproducibility

7-Bromo-4-fluorobenzo[b]thiophene: Key Applications


Kinase Inhibitor and CNS Agent Synthesis

Utilize the orthogonal 7‑bromo handle to introduce diverse aromatic groups via Suzuki coupling, while the 4‑fluoro substituent blocks metabolic oxidation. This strategy streamlines the preparation of fluorinated benzo[b]thiophene‑based kinase inhibitors and GPCR modulators [1]. The higher certified purity (98%) reduces the risk of impurity‑driven false positives in high‑throughput screening .

Fluorinated Organic Semiconductors Building Block

The fluorine atom at the 4‑position lowers the HOMO/LUMO energy levels and enhances crystallinity in benzo[b]thiophene‑based organic semiconductors. The 7‑bromo group enables late‑stage diversification to tune electronic properties for n‑type organic field‑effect transistors (OFETs) and organic photovoltaics [1].

Scalable Late-Stage Functionalization

The compound’s higher boiling point (283 °C) facilitates solvent removal without significant product loss, making it suitable for multi‑gram synthesis campaigns. Its orthogonal reactivity reduces the number of protecting group manipulations required in process‑scale routes to complex APIs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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